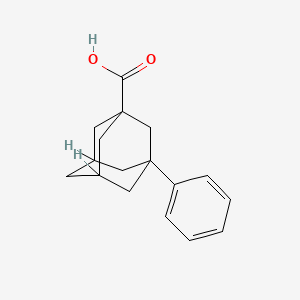

3-Phenyladamantane-1-carboxylic acid

Description

Significance of Adamantane (B196018) Derivatives in Chemical Science

Adamantane and its derivatives are a fascinating class of compounds characterized by a rigid, tricyclic cage-like structure composed of ten carbon atoms. This unique three-dimensional arrangement imparts exceptional thermal and chemical stability, as well as high lipophilicity. These properties have made adamantane a valuable building block in various fields of chemical science, particularly in medicinal chemistry and materials science. The rigid framework allows for precise spatial positioning of functional groups, which is crucial for designing molecules with specific biological targets or material properties.

Historical Context of Adamantane Chemistry and Functionalization

The existence of adamantane was first postulated in the 1920s, but it was not until 1933 that it was first isolated from petroleum. The first laboratory synthesis was achieved in 1941, and since then, the chemistry of adamantane has expanded significantly. A key aspect of adamantane chemistry is its functionalization, which allows for the attachment of various chemical groups to the adamantane core. This has led to the development of a vast library of adamantane derivatives with a wide range of properties and applications.

Overview of Bridged Polycyclic Carboxylic Acids in Contemporary Research

Bridged polycyclic compounds, such as those based on the adamantane scaffold, that also feature a carboxylic acid group are of particular interest in contemporary research. The carboxylic acid moiety provides a handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. This versatility, combined with the inherent properties of the polycyclic core, makes these compounds attractive for the development of new pharmaceuticals, polymers, and functional materials.

Research Scope and Focus on 3-Phenyladamantane-1-carboxylic Acid

This article focuses exclusively on the chemical compound This compound . The scope is to provide a detailed and scientifically accurate overview of this specific molecule, based on available academic research. The subsequent sections will delve into its chemical and physical properties, synthesis, and known research applications, supported by relevant data. A related chiral compound, (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid, has been identified as a key precursor in the synthesis of potential antiviral agents, highlighting the potential significance of the phenyladamantane carboxylic acid scaffold in medicinal chemistry. Current time information in Galway, IE.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application and further research. While comprehensive experimental data is not widely available in publicly accessible literature, key identifiers and computed properties have been established.

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₂ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 37589-22-3 |

This table presents the basic chemical identifiers for this compound.

Synthesis and Characterization

A key publication titled "Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid" by Feng, W., Ye, K., Jiang, Y., and Hou, R. details the preparation and analysis of this compound. While the full experimental procedure from this specific source is not detailed here, the general synthesis of such derivatives often involves the functionalization of an adamantane precursor.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c18-15(19)17-9-12-6-13(10-17)8-16(7-12,11-17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWLCUAAISKVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958642 | |

| Record name | 3-Phenyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37589-22-3 | |

| Record name | 3-Adamantanecarboxylic acid, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-1-ADAMANTANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Phenyladamantane 1 Carboxylic Acid and Analogues

Classical Synthetic Approaches to Adamantane (B196018) Carboxylic Acids

The introduction of a carboxyl group onto the adamantane scaffold is a fundamental transformation for creating a wide range of derivatives. Classical methods typically involve the generation of a stable adamantyl cation at a bridgehead position, which is then trapped by a carboxylating agent.

The synthesis of adamantane-1-carboxylic acid often begins with the functionalization of the parent adamantane hydrocarbon. One common initial step is the selective bromination at one of the four equivalent tertiary (bridgehead) carbon atoms. This is typically achieved through an electrophilic substitution reaction.

The resulting 1-bromoadamantane (B121549) is a versatile intermediate. wikipedia.org Although it is a tertiary alkyl bromide, it can be converted to adamantane-1-carboxylic acid. One established method for this conversion is the Koch-Haaf reaction, which involves the carboxylation of 1-bromoadamantane using formic acid in the presence of concentrated sulfuric acid. orgsyn.org The strong acid facilitates the formation of the 1-adamantyl cation from 1-bromoadamantane, which then reacts with the carbon monoxide generated in situ from formic acid.

| Reactant | Reagent(s) | Product | Notes |

| Adamantane | BrCCl₃, Mo(CO)₆ | 1-Bromoadamantane | Catalytic bromination can achieve high yields (90-99%). google.com |

| 1-Bromoadamantane | Formic acid, H₂SO₄ | Adamantane-1-carboxylic acid | A common method for carboxylation of adamantane derivatives. orgsyn.org |

Direct carbonylation of adamantane provides a more direct route to adamantane-1-carboxylic acid, bypassing the need for a halogenated intermediate. The Koch-Haaf reaction is a prominent example of this approach, where adamantane is directly carboxylated. orgsyn.orgwikipedia.org This reaction utilizes a mixture of formic acid and sulfuric acid, often with the addition of a carbocation scavenger like carbon tetrachloride, to generate the 1-adamantyl cation, which is subsequently carboxylated. orgsyn.org

The reaction proceeds by generating the stable tertiary 1-adamantyl cation in the superacid medium. This cation is then attacked by carbon monoxide (from the decomposition of formic acid) to form an acylium cation, which upon hydrolysis yields the desired carboxylic acid.

Modern variations of carbonylation have also been developed. These include palladium-catalyzed oxidative carbonylation methods that can functionalize the C-H bonds of adamantane using carbon monoxide at relatively low pressures. nih.gov These methods can show good yields but may have lower regioselectivity compared to the classical Koch-Haaf reaction. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Adamantane | Formic acid, t-butyl alcohol, H₂SO₄ | Adamantane-1-carboxylic acid | 67-72% | orgsyn.org |

| Adamantane | CO, Benzyl alcohol, Pd catalyst | Benzyl 1-adamantanecarboxylate | 68% | nih.gov |

| 1-Nitroxyadamantane | Formic acid, H₂SO₄, Urea (B33335) | Adamantane-1-carboxylic acid | 90-99% | google.com |

Targeted Synthesis of 3-Phenyladamantane-1-carboxylic Acid

The synthesis of specifically substituted adamantanes like this compound requires multi-step sequences that allow for the controlled introduction of different functional groups at specific bridgehead positions.

Creating a phenyl-substituted adamantane carboxylic acid involves distinct stages for introducing the aryl group and the carboxyl group onto the adamantane core.

The introduction of a phenyl group onto the adamantane skeleton can be accomplished via a Friedel-Crafts alkylation reaction. rsc.orgrsc.org In this reaction, 1-bromoadamantane serves as the alkylating agent, and benzene (B151609) is the aromatic substrate. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to facilitate the reaction. rsc.org The catalyst assists in the removal of the bromide ion, generating the 1-adamantyl cation, which then acts as the electrophile and attacks the benzene ring to form 1-phenyladamantane (B241783).

The reaction conditions, including the choice of catalyst and the ratio of reactants, can be controlled to favor the formation of the desired monosubstituted product. rsc.orgresearchgate.net

| Adamantane Derivative | Aromatic Substrate | Catalyst | Product |

| 1-Bromoadamantane | Benzene | AlCl₃ | 1-Phenyladamantane |

Once 1-phenyladamantane is synthesized, further functionalization is necessary to arrive at this compound. This requires introducing a second functional group at a different bridgehead position (the 3-position). A subsequent carboxylation step would then be needed.

A related, optimized synthesis for a similar compound, (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid, highlights a potential strategy. acs.org While not identical, the principles of sequential functionalization are relevant. To synthesize the target molecule, one could envision a pathway starting with a pre-functionalized adamantane. For instance, starting with adamantane-1,3-dicarboxylic acid, one phenyl group could be introduced, followed by selective transformations. chemicalbook.com

Direct electrophilic substitution on 1-phenyladamantane can also be considered. For example, nitration involves treating the aromatic compound with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com This would primarily occur on the phenyl ring, typically at the para position due to the steric bulk of the adamantyl group. Further functionalization of the adamantane cage itself would require separate steps, potentially involving radical reactions or other advanced methods that can activate the C-H bonds at the remaining bridgehead positions.

Low-temperature nitration with reagents like NO₂⁺BF₄⁻ can lead to disubstitution at the para positions of phenyl groups in sterically hindered molecules. rsc.org Similarly, bromination with Br₂ can also achieve substitution on the phenyl ring. wvu.edu However, to achieve substitution on the adamantane core at the 3-position after forming 1-phenyladamantane, a different strategy, likely involving intramolecular rearrangements or starting from a 1,3-disubstituted adamantane, would be necessary.

Multi-Stage Synthetic Pathways to Phenyladamantane Derivatives

Carboxylic Acid Formation via Reaction with Formic Acid

The synthesis of adamantane carboxylic acids is frequently accomplished through the Koch-Haaf reaction. wikipedia.orgorganicchemistrytutor.com This acid-catalyzed carbonylation method is effective for generating tertiary carboxylic acids from substrates that can form stable tertiary carbenium ions. wikipedia.org The reaction typically involves treating an adamantane precursor, such as 1-adamantanol (B105290) or 1-bromoadamantane, with formic acid in the presence of a strong mineral acid, most commonly concentrated sulfuric acid. orgsyn.org

The mechanism proceeds through the formation of a 1-adamantyl cation at a bridgehead position. Formic acid, under the strongly acidic conditions, decomposes to generate carbon monoxide in situ. wikipedia.orgyoutube.com The highly stable tertiary adamantyl carbocation is then attacked by the carbon monoxide, forming a tertiary acylium ion. Subsequent hydrolysis of this intermediate yields the desired 1-adamantanecarboxylic acid. organicchemistrytutor.com This method is advantageous as it can often start from simple adamantane precursors and avoids the handling of highly toxic carbon monoxide gas under high pressure by generating it directly in the reaction mixture. wikipedia.orgyoutube.com

Table 1: Key Parameters of the Koch-Haaf Reaction for Adamantane Carboxylation

| Parameter | Description | Common Examples |

|---|---|---|

| Adamantane Precursor | The starting material that generates the adamantyl cation. | Adamantane, 1-Adamantanol, 1-Bromoadamantane, 1-Nitroxyadamantane orgsyn.orggoogle.com |

| Carbon Monoxide Source | Reagent that provides the carboxyl group. | Formic acid (for Koch-Haaf variation), Carbon Monoxide (gas) wikipedia.orgorganicchemistrytutor.com |

| Acid Catalyst | Strong proton acid to facilitate carbocation formation. | Concentrated Sulfuric Acid (H₂SO₄), HF, Phosphoric Acid + BF₃ wikipedia.orggoogle.com |

| Reaction Conditions | Temperature and pressure. | Near room temperature and atmospheric pressure for the Koch-Haaf variation. wikipedia.org |

Optimized Synthetic Schemes for Enhanced Yield and Purity

Achieving high yield and purity is critical for the practical application of adamantane carboxylic acids. Optimization strategies often focus on improving reaction conditions, minimizing side reactions, and simplifying purification processes.

One highly efficient, optimized method for producing 1-adamantanecarboxylic acid involves the carboxylation of 1-nitroxyadamantane with formic acid in 93.0-96.0% sulfuric acid containing urea. google.com This process can achieve yields as high as 90-99% and represents a significant improvement over other methods. google.com The reaction is typically held at 18-20°C for 4-24 hours, followed by dilution with hot water to hydrolyze byproducts. google.com

Scale-Up Synthesis Considerations for Adamantane Carboxylic Acids

Transitioning the synthesis of adamantane carboxylic acids from the laboratory bench to industrial-scale production introduces several important considerations related to safety, equipment, and process control. The use of large volumes of highly corrosive concentrated sulfuric acid requires specialized acid-resistant reactors and stringent safety protocols. beilstein-journals.org

Modern approaches to scale-up include the adoption of continuous flow chemistry. The use of microreactors or mesoreactors can significantly improve the safety and efficiency of hazardous reactions. acs.org A flow-based synthesis of 2-aminoadamantane-2-carboxylic acid has been developed to expedite lab-scale synthesis by simplifying the handling of potentially hazardous reagents and conditions. acs.org Such systems offer superior heat and mass transfer, allowing for better temperature control and potentially higher yields compared to batch processing. For the Koch-Haaf reaction, an acid-tolerant microreactor system made from Hastelloy has been successfully used for the multigram synthesis of 1-adamantanecarboxylic acid. beilstein-journals.org

Purification at scale is another critical factor. While chromatographic methods are suitable for small quantities, crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and scalability. nih.gov The ability to produce key adamantane intermediates that are easily purified by crystallization or distillation is a significant advantage for large-scale manufacturing. nih.gov

Process efficiency and cost-effectiveness are paramount for the commercial viability of adamantane carboxylic acids and their derivatives. Key strategies revolve around minimizing reaction steps, using inexpensive raw materials, and optimizing reaction conditions to maximize throughput.

The development of one-pot syntheses is a primary strategy for enhancing efficiency. google.comasianpubs.org By combining multiple reaction steps into a single procedure, these methods reduce solvent consumption, waste generation, and the time required for intermediate isolation and purification. A patented process for hydroxy adamantane carboxylic acids was specifically designed as a low-cost and simple process by avoiding the need to first convert the starting adamantanol into a halide derivative. google.com

The choice of reagents is also crucial. The Koch-Haaf reaction is advantageous because it can utilize relatively simple and accessible starting materials. wikipedia.org Employing formic acid to generate carbon monoxide in situ circumvents the need for high-pressure equipment and the direct handling of toxic CO gas, which can reduce both capital and operational costs. youtube.com Furthermore, process optimization, such as adjusting the ratios of mixed acids, can have a significant impact on yield and, consequently, cost-effectiveness. chemicalbook.com

Table 2: Strategies for Efficient and Cost-Effective Synthesis

| Strategy | Description | Benefit |

|---|---|---|

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. google.comasianpubs.org | Reduces time, solvent waste, and operational complexity. |

| Flow Chemistry | Using microreactors or continuous flow systems for synthesis. beilstein-journals.orgacs.org | Enhances safety, improves heat/mass transfer, increases throughput, and allows for easier automation. |

| Use of Inexpensive Reagents | Selecting readily available and low-cost starting materials and reagents. wikipedia.org | Lowers the overall cost of the final product. |

| Avoidance of Halide Intermediates | Direct carboxylation of alcohols instead of converting them to halides first. google.com | Simplifies the synthetic route and reduces the number of steps. |

| Crystallization for Purification | Utilizing crystallization as the primary method for purifying intermediates and final products at scale. nih.gov | More economical and scalable than chromatography for large quantities. |

Asymmetric Synthesis and Chiral Resolution of Adamantane Carboxylic Acids

Many substituted adamantane derivatives, including analogues of this compound, are chiral. mdpi.com For applications in medicinal chemistry, it is often essential to obtain these compounds as single enantiomers, as different enantiomers can exhibit distinct pharmacological activities. rsc.org The two primary approaches to obtaining enantiomerically pure adamantane carboxylic acids are the resolution of a racemic mixture and direct asymmetric synthesis. wikipedia.org

Enantioresolution Techniques for Chiral Adamantane Carboxylic Acids

Enantioresolution involves the separation of a 50:50 mixture of enantiomers (a racemate). For carboxylic acids, the most established method is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as naturally occurring alkaloids (e.g., brucine, quinine) or synthetic chiral amines. libretexts.org The resulting products are diastereomers, which have different physical properties, including solubility. libretexts.org This difference allows them to be separated by methods like fractional crystallization. nih.gov Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to remove the chiral resolving agent. wikipedia.org

Chromatographic methods are also powerful tools for chiral resolution. drpress.orgnih.gov One approach is to first convert the racemic carboxylic acid into a mixture of diastereomers by reacting it with a chiral derivatizing agent, such as an enantiopure alcohol like L-menthol, to form diastereomeric esters. beilstein-journals.org These diastereomers can then be separated using standard achiral chromatography techniques, such as high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column.

Alternatively, direct separation of enantiomers can be achieved using chiral chromatography. nih.gov This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated. aocs.org

Table 3: Comparison of Enantioresolution Techniques for Chiral Carboxylic Acids

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral base to form separable diastereomeric salts via crystallization. wikipedia.orglibretexts.org | Well-established, can be cost-effective for large scales. | Success is unpredictable, depends on crystallization properties, laborious screening of resolving agents may be needed. wikipedia.org |

| Diastereomer Derivatization | Conversion into diastereomeric esters or amides followed by standard chromatography. beilstein-journals.org | Uses standard (achiral) chromatography equipment. | Requires additional chemical steps (derivatization and cleavage), which can lower overall yield. |

| Chiral Chromatography (CSP) | Direct separation of enantiomers on a column containing a chiral stationary phase. nih.govaocs.org | Direct method, high purity achievable, applicable to a wide range of compounds. | CSP columns can be expensive, lower capacity than crystallization for industrial scale. |

Stereoselective Synthesis of Optically Active Adamantane Derivatives

Stereoselective (or asymmetric) synthesis aims to produce a single, desired enantiomer directly, thereby avoiding the 50% theoretical maximum loss of material associated with resolving a racemate. wikipedia.org This is achieved by using chiral catalysts, reagents, or starting materials to control the stereochemical outcome of a reaction.

While specific examples for this compound are not prevalent, methodologies for other adamantane derivatives illustrate the principles. For instance, enantiomerically pure 1,2-disubstituted adamantane derivatives have been synthesized by starting with a known chiral compound and proceeding through a series of asymmetric reactions and resolution steps to create a key intermediate. mdpi.com The final cyclization to form the adamantane cage is then performed in a way that preserves the established stereochemistry. mdpi.com

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. In one example, a diphenylprolinol silyl (B83357) ether catalyst was used in a domino reaction to construct topologically unique, chiral noradamantane scaffolds with excellent enantioselectivity (e.g., 97% enantiomeric excess). nih.gov Such strategies, which create multiple stereocenters with high control in a single step, represent the forefront of efficient stereoselective synthesis and could be adapted for various adamantane targets.

Synthesis of Structural Analogues and Derivatives of this compound

The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry and materials science. The synthesis of structural analogues of this compound involves sophisticated strategies to modify the adamantane core, introduce diverse functionalities on both the cage and the phenyl ring, and incorporate specific moieties like trifluoromethyl groups to modulate physicochemical and biological properties.

Functionalization of Adamantane Scaffolds at Bridgehead and Bridge Positions

The adamantane molecule, the simplest diamondoid, possesses two distinct types of carbon-hydrogen bonds: four C-H bonds at the tertiary bridgehead positions (C1-type) and twelve C-H bonds at the six secondary methylene (B1212753) bridge positions (C2-type). nih.govnih.gov The inherent stability and reactivity differences between these positions allow for selective functionalization, which is crucial for creating a diverse range of analogues.

The synthesis of substituted adamantanes is often achieved through intermediates like carbocations or radicals, which exhibit unique stability and reactivity. nih.gov Direct C-H functionalization is a powerful tool, with radical-based reactions being particularly effective for converting C-H bonds to C-C bonds, thereby introducing a variety of functional groups such as alkenes, alkynes, arenes, and carbonyls. nih.govrsc.org

Bridgehead (Tertiary) Functionalization: The bridgehead positions are generally more reactive towards radical and carbocationic reactions due to the stability of the resulting tertiary intermediates. nih.gov For instance, the adamantyl cation can be generated in highly acidic conditions, which facilitates the introduction of substituents at the bridgehead positions. mdpi.com A classic example is the carboxylation of 1-nitroxyadamantane with formic acid in the presence of sulfuric acid to yield 1-adamantanecarboxylic acid. google.com Similarly, adamantylation of azoles with 1-adamantanecarboxylic acid in concentrated sulfuric acid proceeds smoothly at a bridgehead position, demonstrating a useful C-H functionalization despite the destabilizing effect of the existing carboxyl group. mdpi.com

Bridge (Secondary) Functionalization: Functionalization at the secondary bridge positions is often more challenging due to the lower stability of secondary radicals and carbocations compared to their tertiary counterparts. mdpi.com However, specific reagents and conditions can favor substitution at these sites. For example, the bromination of adamantane can yield a mixture of 1-bromoadamantane and 2-bromoadamantane, with the ratio depending on the reagents used. nih.gov Constructing the adamantane core from substituted monocyclic precursors is another strategy to access derivatives functionalized at the bridge positions. mdpi.com

The selectivity of functionalization can be controlled by the choice of catalyst and reaction conditions. For example, palladium-catalyzed oxidative carbonylation of adamantane with carbon monoxide can produce adamantyl esters with a preference for the bridgehead position. nih.gov

Synthesis of Trifluoromethylated Adamantane Carboxylic Acids

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry, often used to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis of trifluoromethylated adamantane carboxylic acids can be approached in several ways.

One direct method involves the decarboxylative trifluoromethylation of aliphatic carboxylic acids. nih.gov This can be achieved through the combination of photoredox and copper catalysis, a method that shows tolerance for a wide range of functional groups. nih.gov

Another strategy involves synthesizing a trifluoromethylated adamantane scaffold first, followed by the introduction of the carboxylic acid group. A facile synthesis for 1-fluoro-3-(trifluoromethyl)adamantane (B6178219) has been developed based on the fluorination of 3-hydroxyadamantane-1-carboxylic acid. researchgate.net This intermediate can then be used to prepare other derivatives containing diverse functional groups at a bridgehead position. researchgate.net Organic trifluoromethyl derivatives can also be prepared from carboxylic acids by first converting them into dithioesters and then reacting them with bromine trifluoride. researchgate.net

A general procedure for converting carboxylic acids to trifluoromethyl ketones, which are versatile intermediates, involves treating the corresponding acid chloride with trifluoroacetic anhydride (B1165640) and pyridine. orgsyn.org This method can be adapted for secondary (α-branched) carboxylic acids, making it potentially applicable to adamantane systems. orgsyn.org

The table below outlines key strategies for the synthesis of trifluoromethylated adamantane derivatives.

| Synthetic Strategy | Description | Key Reagents | Reference |

| Decarboxylative Trifluoromethylation | Direct conversion of a carboxylic acid group to a trifluoromethyl group. | Photoredox catalyst, Copper catalyst | nih.gov |

| Fluorination of Hydroxy Acid | Fluorination of a hydroxyadamantane carboxylic acid to yield a trifluoromethyl adamantane intermediate. | Sulfur tetrafluoride or similar fluorinating agents | researchgate.net |

| From Dithioesters | Conversion of a carboxylic acid to a dithioester, followed by reaction with bromine trifluoride. | CS₂, Alkyl halide, BrF₃ | researchgate.net |

| From Carboxylic Acids via Ketones | Conversion of a carboxylic acid to a trifluoromethyl ketone intermediate. | Trifluoroacetic anhydride, Pyridine | orgsyn.org |

Chemical Reactivity and Derivatization Strategies for Adamantane Carboxylic Acids

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 3-phenyladamantane-1-carboxylic acid is the primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations are fundamental in tailoring the compound's physicochemical properties for various applications.

Esterification Reactions of this compound

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For this compound, this transformation can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Given the steric hindrance of the adamantyl group, reaction times may be longer, or more forcing conditions might be necessary compared to less bulky carboxylic acids. The general reaction is as follows:

this compound + R-OH (Alcohol) ⇌ 3-Phenyladamantane-1-carboxylate (Ester) + H₂O

Table 1: General Conditions for Fischer-Speier Esterification

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| Carboxylic Acid | Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, Reflux | Ester |

Amidation Reactions and Amide Bond Formation

The formation of amides from this compound is a key transformation for introducing nitrogen-containing functional groups. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide and water. This reaction is typically performed at high temperatures to drive off the water and shift the equilibrium towards the product. encyclopedia.pubmdpi.com However, the formation of a stable ammonium (B1175870) carboxylate salt can hinder the reaction. encyclopedia.pub Catalytic methods have been developed to facilitate direct amidation under milder conditions. researchgate.net For instance, heating a mixture of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) has been shown to produce N-aryladamantane-1-carboxamides in good yields. bohrium.com It is expected that this compound would undergo similar reactions.

Table 2: Synthesis of N-Aryladamantane-1-carboxamides via Direct Amidation *

| Amine | Yield (%) |

| Aniline | 82 |

| 4-Methylaniline | 87 |

| 4-Methoxyaniline | 85 |

| 4-Chloroaniline | 78 |

| Benzylamine | 54 |

*Data from the reaction of adamantane-1-carboxylic acid as a representative example. bohrium.com

To circumvent the high temperatures and potential side reactions of direct amidation, coupling reagents are widely used to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common examples. nih.govlibretexts.orgthermofisher.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. rsc.orgnih.govrsc.org The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. nih.gov EDC and its urea (B33335) byproduct are water-soluble, which simplifies purification. thermofisher.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and reduce racemization in chiral substrates. nih.gov

A general protocol for amide bond formation using EDC and DMAP has been described for a variety of carboxylic acids and amines, yielding good to excellent results. nih.gov

Table 3: Common Coupling Reagents and Additives for Amide Synthesis

| Coupling Reagent | Additive | Common Solvents | General Conditions |

| DCC | DMAP, HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Room Temperature |

| EDC | HOBt, Sulfo-NHS | Dichloromethane (DCM), Dimethylformamide (DMF), Water | Room Temperature |

While the primary focus is on this compound, it is relevant to briefly discuss the reactivity of related amino-adamantane carboxylic acids, as this highlights the chemical space accessible from the adamantane (B196018) scaffold. The benzoylation of 3-aminoadamantane-1-carboxylic acid hydrochloride has been reported. This reaction involves the acylation of the amino group with benzoyl chloride in the presence of a base, such as sodium bicarbonate, to yield 3-(N-benzoyl)aminoadamantane-1-carboxylic acid. This demonstrates that if an amino group were present on the this compound core, it could be selectively functionalized.

Conversion to Acid Chlorides (Acyl Halides)

The conversion of this compound to its corresponding acid chloride, 3-phenyladamantane-1-carbonyl chloride, is a crucial step for accessing a variety of other derivatives. Acid chlorides are highly reactive acylating agents that can be readily converted into esters, amides, and other carbonyl compounds under mild conditions.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. masterorganicchemistry.com Oxalyl chloride is also effective and often used with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.comorgsyn.org

For the closely related adamantane-1-carboxylic acid, a procedure for the synthesis of adamantane-1-carbonyl chloride involves heating with thionyl chloride in toluene. cas.cz It is anticipated that this compound would react similarly.

Table 4: Reagents for the Conversion of Carboxylic Acids to Acid Chlorides

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Reflux, neat or in a solvent (e.g., toluene) | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Room temperature in a solvent (e.g., DCM) with catalytic DMF | CO, CO₂, HCl |

Anhydride (B1165640) Formation from Carboxylic Acids

The conversion of carboxylic acids into their corresponding anhydrides is a fundamental transformation in organic synthesis, primarily achieved through dehydration or by reacting a carboxylate salt with a reactive acyl derivative. For this compound, these general principles apply, allowing for the formation of 3-Phenyladamantane-1-carboxylic anhydride.

One common laboratory method involves the use of powerful dehydrating agents. Reagents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂) can facilitate the removal of a water molecule from two molecules of the carboxylic acid. nih.gov For instance, heating the carboxylic acid with a dehydrating agent promotes a condensation reaction.

Alternatively, a two-step procedure following a nucleophilic acyl substitution pathway is highly effective. khanacademy.orgvedantu.com This process begins with the deprotonation of this compound using a non-nucleophilic base to form the corresponding carboxylate salt. This carboxylate then acts as a nucleophile, attacking a highly reactive acyl derivative, typically an acyl chloride, such as 3-Phenyladamantane-1-carbonyl chloride. The chloride ion is subsequently eliminated as a leaving group, yielding the symmetric anhydride. vedantu.com This method is generally preferred for its milder conditions and higher yields.

Table 1: Common Reagents for Anhydride Synthesis

| Reagent Class | Specific Examples | Reaction Condition |

| Dehydrating Agents | Phosphorus pentoxide (P₄O₁₀), Thionyl chloride (SOCl₂) | Often requires heating |

| Acylating Agents | Acyl Chlorides (in combination with a base) | Mild, room temperature |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Mild conditions |

Reactions Involving the Adamantane Cage and Phenyl Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone reaction for functionalizing aromatic rings. numberanalytics.comwikipedia.org The adamantyl group, attached to the phenyl ring, acts as an electron-donating group through a positive inductive effect (+I). This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to benzene (B151609).

This activation directs incoming electrophiles primarily to the ortho and para positions relative to the adamantyl substituent. wikipedia.org The bulky nature of the adamantane cage, however, can introduce significant steric hindrance at the ortho positions, often leading to a preference for substitution at the more accessible para position. The carboxylic acid group on the adamantane cage is electronically isolated from the phenyl ring and has a negligible directing effect.

Common electrophilic aromatic substitution reactions applicable to the phenyl ring of this molecule include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). libretexts.org

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups, although the adamantyl group's bulk may limit the scope of these reactions.

Table 2: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 3-(4-Nitrophenyl)adamantane-1-carboxylic acid |

| Bromination | Br⁺ | 3-(4-Bromophenyl)adamantane-1-carboxylic acid |

| Sulfonation | SO₃ | 3-(4-Sulfophenyl)adamantane-1-carboxylic acid |

Radical Functionalization of the Adamantane Core

The adamantane cage is characterized by strong, non-polar C-H bonds, which can be selectively functionalized through radical-mediated pathways. rsc.org These reactions typically involve the abstraction of a hydrogen atom from the adamantane core to generate a carbon-centered radical, which can then be trapped by another reagent. nih.gov The tertiary C-H bonds at the bridgehead positions of the adamantane skeleton are generally the most reactive sites for hydrogen abstraction due to the stability of the resulting tertiary radical.

In this compound, there are two available bridgehead positions for such functionalization. Various methods can initiate this process:

Photocatalysis: Using a photocatalyst that, upon irradiation, can generate a highly reactive species capable of abstracting a hydrogen atom. nih.gov

Radical Initiators: Reagents like N-hydroxyphthalimide (NHPI) can generate radicals (e.g., phthalimide-N-oxyl radical, PINO) that selectively abstract hydrogen atoms from the adamantane C-H bonds. nih.gov

Oxidative Carbonylation: This process can introduce a second carboxylic acid group onto the adamantane cage by intercepting the adamantyl radical with carbon monoxide (CO) and an oxidant. nih.gov

These methods provide a direct route to poly-functionalized adamantane derivatives, which are valuable in materials science and medicinal chemistry. rsc.org

Hydrolysis of Acyl Derivatives of Adamantane Carboxylic Acids

Acyl derivatives of this compound, such as esters, amides, acyl halides, and anhydrides, can be converted back to the parent carboxylic acid through hydrolysis. pressbooks.pub The reactivity of these derivatives towards hydrolysis varies significantly, following the general order: acyl halide > anhydride > ester > amide. libretexts.org

Acyl Halides and Anhydrides: These are the most reactive derivatives and undergo rapid hydrolysis upon contact with water, often without the need for a catalyst. pressbooks.publibretexts.org

Esters: The hydrolysis of esters (saponification) requires either acidic or basic catalysis and typically involves heating. youtube.com Base-catalyzed hydrolysis is irreversible as the resulting carboxylate anion is unreactive towards the alcohol by-product. Acid-catalyzed hydrolysis is an equilibrium process.

Amides: Amides are the least reactive of the common carboxylic acid derivatives and their hydrolysis requires more forcing conditions, such as prolonged heating with strong acid or base. youtube.com

For example, the hydrolysis of methyl 3-phenyladamantane-1-carboxylate in the presence of sodium hydroxide (B78521) (a base-catalyzed process) would yield sodium 3-phenyladamantane-1-carboxylate, which upon acidification produces this compound. science.org.ge

Oxidative and Reductive Transformations

The functional groups of this compound present distinct opportunities for oxidative and reductive transformations.

Reductive Transformations: The primary site for reduction is the carboxylic acid group. Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This powerful reagent will reduce the carboxylic acid to the corresponding primary alcohol, 3-phenyladamantane-1-methanol.

Catalytic Hydrosilylation: More recently, methods using milder and more selective reagents, such as silanes in the presence of a transition metal catalyst (e.g., manganese), have been developed for the reduction of carboxylic acids to alcohols. d-nb.info

The phenyl ring and the adamantane cage are generally stable under these reducing conditions.

Oxidative Transformations: The adamantane cage itself is highly resistant to oxidation due to the absence of easily abstractable allylic or benzylic protons and the strength of its C-H bonds. The phenyl ring can be oxidized, but this typically requires harsh conditions that may also degrade other parts of the molecule.

Oxidative functionalization often proceeds via radical pathways, as discussed in section 3.2.2. For instance, the formation of adamantane radical cations can lead to deprotonation at a bridgehead position, followed by coupling with a nucleophile, effectively achieving an oxidative C-H functionalization. acs.org

Reaction Mechanisms of Adamantane Carboxylic Acid Transformations

The transformations of this compound and its derivatives are governed by well-established reaction mechanisms.

Anhydride Formation: The formation of an anhydride from an acyl chloride and a carboxylate is a classic nucleophilic acyl substitution . The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as the leaving group. vedantu.com

Electrophilic Aromatic Substitution: This mechanism involves a two-step process. First, the π-electrons of the phenyl ring attack an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgyoutube.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring and yields the substituted product. youtube.com

Radical Functionalization: This process occurs via a chain reaction mechanism involving three key stages:

Initiation: Generation of a reactive radical that abstracts a hydrogen atom from a bridgehead C-H bond of the adamantane core, forming an adamantyl radical.

Propagation: The adamantyl radical reacts with a trapping agent (e.g., CO, an alkene) to form a new radical, which continues the chain.

Termination: Two radicals combine to end the chain reaction.

Hydrolysis of Acyl Derivatives: The hydrolysis of esters and amides is also a nucleophilic acyl substitution . Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by a neutral water molecule. Both pathways proceed through a tetrahedral intermediate. youtube.com

Reduction by LiAlH₄: The reduction of the carboxylic acid begins with deprotonation by a hydride ion to form a lithium carboxylate salt. This salt then reacts with the aluminate species. Subsequent delivery of hydride ions to the carbonyl carbon leads to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol.

Nucleophilic Acyl Substitution Mechanisms

Direct nucleophilic acyl substitution on this compound is generally inefficient. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making the carbonyl carbon less susceptible to direct attack by nucleophiles. libretexts.orgmasterorganicchemistry.com Consequently, a common and effective strategy involves a two-step process: first, the activation of the carboxylic acid by converting it into a more reactive derivative, followed by the nucleophilic substitution reaction.

The most prevalent activation method is the conversion of the carboxylic acid to an acyl chloride. chemguide.co.uk For adamantane carboxylic acids, this is typically achieved by reacting the parent acid with thionyl chloride (SOCl₂). libretexts.org This reaction transforms the hydroxyl group into an excellent leaving group, producing the highly reactive 3-phenyladamantane-1-carbonyl chloride. chemguide.co.uk

Once the acyl chloride is formed, it readily undergoes nucleophilic acyl substitution via a well-established addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu This process occurs in two distinct steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a transient tetrahedral intermediate where the carbon atom is sp³-hybridized. youtube.comuomustansiriyah.edu.iq

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. The C=O double bond is reformed, and in the process, the chloride ion—a very weak base and thus an excellent leaving group—is expelled. youtube.com

This mechanism allows for the synthesis of a wide array of carboxylic acid derivatives from this compound. For instance, reaction with amines yields amides, reaction with alcohols produces esters, and reaction with carboxylates can form anhydrides. vanderbilt.eduuomustansiriyah.edu.iq The synthesis of 1-adamantanecarboxamide (B26532) from adamantane-1-carboxylic acid can be achieved by first converting the acid to a mixed anhydride with ethyl chloroformate, followed by reaction with ammonium hydroxide. researchgate.net

Below is an interactive data table summarizing typical nucleophilic acyl substitution reactions starting from an activated adamantane carboxylic acid derivative like adamantane-1-carbonyl chloride.

Carbocation Rearrangements in Adamantane Chemistry

Carbocation rearrangements are fundamental reactions in organic chemistry that allow for the formation of more stable carbocation intermediates. numberanalytics.com The chemistry of adamantane is intrinsically linked to the exceptional stability of its bridgehead carbocation, the 1-adamantyl cation. rsc.org The synthesis of many adamantane derivatives, including the adamantane cage itself, often proceeds through a complex series of carbocation rearrangements. numberanalytics.comrsc.org For example, the industrial synthesis of adamantane involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, which navigates a complex energy landscape involving numerous carbocation intermediates before arriving at the thermodynamically stable adamantane structure. cdnsciencepub.comwikipedia.org

Key characteristics of adamantane carbocations include:

Bridgehead Stability: Unlike most bridgehead carbocations which are notoriously unstable due to the geometric constraints preventing planarity (Bredt's rule), the 1-adamantyl cation is remarkably stable. acs.orgacs.org This stability is attributed to the rigid, strain-free, diamondoid lattice of the adamantane core. rsc.org

Formation in Acidic Media: The 1-adamantyl cation can be readily generated in highly acidic environments. For instance, treating 1-adamantanecarboxylic acid with concentrated sulfuric acid can facilitate the formation of a carbocation at a tertiary bridgehead position (C3). science.org.gemdpi.com This electrophilic activation allows for the functionalization of the adamantane cage at positions remote from the carboxylic acid.

Synthetic Utility: The generation of these carbocations is a powerful tool for synthesis. The positively charged bridgehead carbon can be attacked by a variety of nucleophiles to install new functional groups. uni-giessen.de This strategy is employed in the synthesis of 3-substituted adamantane-1-carboxylic acids. For example, reacting 1-adamantanecarboxylic acid with an azole in concentrated sulfuric acid leads to the formation of 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.com Similarly, reacting adamantane-1-carboxylic acid with acetonitrile (B52724) in a strongly acidic medium yields 3-acetylaminoadamantane-1-carboxylic acid. science.org.ge These reactions proceed via the formation of a carbocation at the C3 position, which is then trapped by the nucleophile. science.org.ge

While rearrangements leading to the adamantane scaffold are common, rearrangements of the 1-adamantyl cation itself are less frequent due to its high stability. mdpi.com However, under certain conditions, rearrangements can be observed, particularly when functional groups on the adamantane cage can influence carbocation stability or when reaction conditions force an equilibrium shift. uni-giessen.deresearchgate.net

The following interactive table summarizes factors related to the stability and reactivity of carbocations in adamantane chemistry.

Structure Activity Relationship Sar Studies of Adamantane Carboxylic Acids

Influence of Adamantane (B196018) Substitution on Biological Activity

The adamantane cage is more than a simple lipophilic anchor; its substitution pattern is a critical determinant of biological activity. researchgate.netnih.gov The position, electronic nature, and stereochemistry of substituents can dramatically alter the compound's interaction with biological targets. nih.govnih.gov

Positional and Electronic Effects of Substituents on the Adamantane Cage

The substitution on the adamantane cage, a rigid and bulky hydrocarbon structure, significantly influences the biological activity of its derivatives. nih.gov The tertiary (bridgehead) positions are the most reactive and convenient for functionalization. nih.govresearchgate.net However, substitution at these positions can have varied effects depending on the target. For instance, in the case of the antiviral agent amantadine, substitutions at the tertiary positions were found to be detrimental to its anti-Influenza A activity. nih.gov Conversely, introducing substituents can also orient pharmacophores in positions that enhance interaction with a target's active site. nih.gov

Table 1: Positional and Electronic Effects of Adamantane Cage Substitution This table illustrates hypothetical changes in biological activity based on general principles of adamantane SAR.

| Compound | Substituent (R) | Position | Electronic Effect | Relative Potency Change | Rationale for Activity Change |

|---|---|---|---|---|---|

| 1-Adamantanecarboxylic acid | -H | - | Neutral | Baseline | Reference compound. |

| 3-Methyl-1-adamantanecarboxylic acid | -CH₃ | C3 | Electron-donating | Decreased | Steric hindrance at the bridgehead position can disrupt binding to some targets. nih.gov |

| 3-Hydroxy-1-adamantanecarboxylic acid | -OH | C3 | Electron-withdrawing, H-bond donor | Increased/Decreased | Can introduce favorable H-bonding but may also increase polarity, affecting cell penetration. nih.gov |

| 3-Bromo-1-adamantanecarboxylic acid | -Br | C3 | Electron-withdrawing, Halogen-bond donor | Variable | Introduces potential for halogen bonding and alters lipophilicity and electronic profile. researchgate.net |

Stereochemical Influence on Molecular Interactions

Stereochemistry is a critical factor in the interaction of adamantane derivatives with their biological targets. nih.gov The rigid, three-dimensional nature of the adamantane scaffold means that the spatial arrangement of substituents can profoundly impact binding affinity and selectivity. mdpi.com For purine-based cyclin-dependent kinase (CDK) inhibitors, the presence and positioning of a bulky adamantane cage can significantly influence activity. mdpi.com Docking studies have shown that the adamantane scaffold can fit into hydrophobic pockets of the binding site, participating in non-polar interactions that stabilize the complex. mdpi.com

The orientation of substituents can lead to different molecular arrangements and intermolecular interactions, such as hydrogen bonding. nih.gov In the context of energetic materials based on a 2,4,10-trioxaadamantane backbone, different stereoisomers result in varied molecular arrangements due to directional hydrogen bond interactions, leading to differences in crystal packing. nih.gov While this example is from materials science, the principle directly applies to drug-receptor interactions, where precise geometry is essential for optimal binding. The introduction of the adamantane moiety generally increases lipophilicity, which can modify the bioavailability and therapeutic effect of a compound. mdpi.com

Phenyl Moiety Modifications and Their Impact on Activity

For compounds like 3-Phenyladamantane-1-carboxylic acid, the phenyl ring is a key site for modification to fine-tune biological activity.

Substituent Effects on the Phenyl Ring and Activity Modulation

For example, in a series of adamantane-based compounds, the nature and size of the fragment in the para-position of the phenyl ring were found to have the most significant influence on the crystal packing architecture. researchgate.net This highlights the importance of substituent position. In other studies on Schiff bases derived from adamantane, no direct correlation was found between the presence of electron-donating or electron-withdrawing groups on the phenyl ring and antifungal activity. mdpi.com However, specific substitutions, such as a 4-nitrophenyl or a 3-ethoxy-2-hydroxyphenyl group, led to increased activity, suggesting that a combination of electronic and steric factors is at play. mdpi.com These findings underscore that the effects of phenyl ring substitution are highly context-dependent and specific to the biological target. researchgate.net

Table 2: Influence of Phenyl Ring Substituents on Activity This table presents hypothetical SAR data for this compound derivatives based on established medicinal chemistry principles.

| Compound | Substituent (X) on Phenyl Ring | Position | Electronic Effect | Relative Potency Change | Rationale for Activity Change |

|---|---|---|---|---|---|

| This compound | -H | - | Neutral | Baseline | Reference compound. |

| 3-(4-Chlorophenyl)adamantane-1-carboxylic acid | -Cl | para | Electron-withdrawing | Increased | Halogen may form specific interactions (halogen bonds) in the binding pocket and increase lipophilicity. |

| 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid | -OCH₃ | para | Electron-donating | Variable | Can act as a hydrogen bond acceptor; effect depends on the specific topology of the binding site. |

| 3-(4-Nitrophenyl)adamantane-1-carboxylic acid | -NO₂ | para | Strongly Electron-withdrawing | Increased/Decreased | Strong polar group can form H-bonds but may be unfavorable in a hydrophobic pocket. mdpi.com |

| 3-(3,5-Dichlorophenyl)adamantane-1-carboxylic acid | -Cl | meta, meta | Electron-withdrawing | Increased | Multiple substitutions can enhance binding affinity through increased van der Waals or specific interactions. |

Carboxylic Acid Group and its Bioisosteres in SAR

The carboxylic acid group is a common pharmacophore that often engages in critical ionic or hydrogen-bonding interactions with a biological target. However, its acidic nature can limit cell permeability and oral bioavailability. drughunter.comenamine.net Consequently, replacing the carboxylic acid with a bioisostere is a common strategy in drug design to improve pharmacokinetic properties while retaining biological activity. nih.gov

Classical and Non-Classical Bioisosteric Replacements of the Carboxylic Acid Group

Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. drughunter.com They are categorized as classical or non-classical.

Classical bioisosteres have similar size, shape, and electronic configurations. For the carboxylic acid group, a common classical bioisostere is the tetrazole ring. drughunter.com The tetrazole group is acidic (pKa ≈ 4-5), similar to a carboxylic acid, and can act as a strong hydrogen bond donor and acceptor. hyphadiscovery.com Its replacement for a carboxylic acid in the angiotensin II receptor antagonist losartan, for instance, led to a tenfold increase in potency and improved oral bioavailability. drughunter.com

Non-classical bioisosteres are structurally distinct but can mimic the key interactions of the original functional group. drughunter.com Examples include acyl sulfonamides, hydroxamic acids, and squaric acids. nih.govnih.gov Acyl sulfonamides, for example, have pKa values in the range of carboxylic acids and can form multiple hydrogen bond interactions. drughunter.comnih.gov Hydroxy-isoxazoles and other acidic heterocycles are also frequently employed. hyphadiscovery.com Neutral bioisosteres, which rely on hydrogen bonding or cation-π interactions instead of ionic bonds, represent another strategy, particularly to improve brain penetration. hyphadiscovery.comnih.gov The choice of a bioisostere is highly context-dependent, as not all replacements will yield favorable outcomes. drughunter.com

Table 3: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | Structure | Type | Approximate pKa | Key Features |

|---|---|---|---|---|

| Carboxylic Acid | -COOH | Parent Group | 4-5 | Forms ionic and hydrogen bonds. drughunter.com |

| Tetrazole | -CN₄H | Classical | 4-5 | Metabolically stable, similar acidity to COOH, can improve bioavailability. drughunter.com |

| Acyl Sulfonamide | -CONHSO₂R | Non-Classical | 4-5 | Mimics acidity and H-bonding of COOH; can increase potency. drughunter.comnih.gov |

| Hydroxamic Acid | -CONHOH | Non-Classical | ~9 | Less acidic, can act as a metal chelator. nih.gov |

| Phosphonic Acid | -PO(OH)₂ | Non-Classical | ~2 and ~7 | Di-protic acid, can form strong interactions. nih.gov |

| Squaric Acid | -C₄O₂(OH) | Non-Classical | ~1.5 and ~3.5 | Di-protic, planar, and rigid structure. nih.gov |

Impact of Bioisosteric Replacements on Molecular Interactions and Selectivity

The choice of a bioisostere can profoundly influence how a molecule interacts with its target and affect its selectivity for one receptor subtype over another. The switch from a planar carboxylate to a tetrahedral phosphonate, for example, introduces a significant change in the three-dimensional space occupied by the acidic group. This can lead to altered binding orientations within a receptor pocket.

Tetrazoles, being slightly larger than carboxylic acids, may require a modest expansion of the active site to be accommodated. cambridgemedchemconsulting.com The position of the acidic proton in a tetrazole is also further from the molecular core compared to a carboxylic acid, which can optimize interactions with a receptor and lead to increased potency. drughunter.com Acylsulfonamides can provide additional hydrogen bond interactions through their two sulfonyl oxygens, potentially increasing binding affinity and selectivity. drughunter.com Ultimately, the success of any bioisosteric replacement is highly context-dependent, relying on the specific topology and chemical environment of the drug-target interaction site. nih.gov

Structure-Toxicity Relationships of Carboxylic Acid Derivatives

Identifying molecular descriptors that correlate with toxicity is a central goal of predictive toxicology. For adamantane derivatives, key descriptors include lipophilicity, molecular weight, and specific electronic and steric parameters. The inherent lipophilicity of the adamantane cage can influence a compound's distribution, potentially leading to accumulation in adipose tissue. researchgate.net

Computational (in silico) studies are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of novel compounds. nih.gov Descriptors such as calculated logP (cLogP), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts are used to forecast properties like blood-brain barrier penetration and potential for cytochrome P450 (CYP) enzyme inhibition. researchgate.net For instance, in one study of adamantane-based compounds, in silico tools predicted ADME-T profiles, including acute oral toxicity classifications based on LD50 values. nih.gov The bulky, rigid nature of the adamantane scaffold may also reduce off-target interactions, potentially minimizing toxicity. nih.gov

Computational and Theoretical Investigations of 3 Phenyladamantane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods provide a detailed picture of electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, vibrational frequencies, and electronic properties.

A DFT study of 3-Phenyladamantane-1-carboxylic acid would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. Such calculations, often performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), yield precise information on bond lengths, bond angles, and dihedral angles. While specific data for this molecule is not published, the results would be expected to show standard C-C bond lengths within the rigid adamantane (B196018) cage (approximately 1.54 Å) and typical values for the phenyl and carboxylic acid groups. mdpi.com

The electronic properties derived from DFT calculations are critical for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO might be centered on the carboxylic acid moiety.

Table 1: Illustrative DFT-Calculated Molecular Geometry Parameters This table illustrates the type of data obtained from DFT geometry optimization. Specific values for this compound are pending dedicated computational studies.

| Structural Parameter | Atoms Involved | Typical Expected Value | Significance |

|---|---|---|---|

| Bond Length | C-C (Adamantane Cage) | ~1.54 Å | Reflects the strain and stability of the cage structure. |

| Bond Length | C=O (Carboxyl) | ~1.21 Å | Characteristic of a double bond in a carboxylic acid. |

| Bond Angle | O-C=O (Carboxyl) | ~120° | Indicates the sp² hybridization of the carboxyl carbon. |

| Dihedral Angle | C-C-C-C (Adamantane) | ~60° (Chair Conformation) | Defines the rigid, chair-like conformation of the six-membered rings in the adamantane core. |

Calculation of Quantum Chemical Descriptors

From the electronic structure calculated by DFT, numerous quantum chemical descriptors can be derived. These descriptors quantify various aspects of a molecule's reactivity and physical properties.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by the energy of the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Table 2: Key Quantum Chemical Descriptors and Their Significance This table outlines important descriptors that would be calculated from quantum chemical methods to predict the reactivity of this compound.

| Descriptor | Formula | Interpretation for Reactivity |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A larger gap implies higher stability. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of the electron cloud. "Hard" molecules are less reactive. |

| Electronegativity (χ) | (I + A) / 2 | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their interactions with other molecules and their conformational preferences.

Atomistic Simulations for Adsorption and Interaction Analysis

Atomistic simulations, such as Molecular Dynamics (MD), could be employed to study how this compound interacts with surfaces or other molecules, such as in a solvent or at a biological interface. In an MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion, providing insight into the dynamic processes of binding, adsorption, and self-assembly. Such simulations would be crucial in understanding its potential applications in materials science or medicinal chemistry, where interactions are key to function.

Conformational Analysis of the Adamantane Cage and Phenyl Substituent

While the adamantane cage itself is highly rigid, the molecule possesses conformational flexibility primarily related to two areas: the orientation of the phenyl group and the conformation of the carboxylic acid group.

Phenyl Substituent: The phenyl group can rotate around the single C-C bond connecting it to the adamantane cage. A conformational analysis, performed by systematically rotating this bond and calculating the energy at each step (a potential energy surface scan), would reveal the most stable (lowest energy) rotational conformation and the energy barriers between different conformations. Steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the adamantane cage would be the primary determinant of the rotational barrier.

Carboxylic Acid Group: The carboxylic acid's hydroxyl proton can exist in two main planar conformations relative to the carbonyl oxygen: syn and anti. The syn conformation, where the O-H bond is pointed toward the C=O group, is generally more stable in the gas phase due to intramolecular interactions. However, in solution, interactions with solvent molecules can stabilize the anti conformation. Computational studies would clarify the relative stability of these conformers for this compound in different environments.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. For example, adamantane derivatives are often synthesized under acidic conditions that involve the formation of a stable bridgehead adamantyl carbocation.

A computational study of such a reaction would involve:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this "saddle point" on the potential energy surface.

Calculating Reaction Barriers: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By mapping out the complete energy profile, computational chemistry can provide a step-by-step understanding of the reaction mechanism, rationalizing experimental observations and predicting the feasibility of new synthetic routes.

Energetics and Transition State Analysis of Key Transformations

For related adamantane derivatives, computational approaches have been used to explore regioselectivity in functionalization reactions by comparing calculated transition state energies. These studies provide a framework for how the energetics of this compound could be investigated. A theoretical analysis would likely involve mapping the potential energy surface for reactions such as decarboxylation, functionalization of the phenyl group, or reactions involving the adamantane cage. This would allow for the identification of transition states and the calculation of activation energies, providing a quantitative measure of the kinetic barriers for these transformations.

Pathways for Thermal Degradation Processes (General)

Specific research detailing the thermal degradation pathways of this compound through computational analysis is not extensively documented. However, general principles of thermal decomposition for related structural motifs, such as adamantanes and carboxylic acids, can provide a hypothetical framework for its degradation.

The thermal decomposition of adamantane and its alkyl derivatives is known to proceed through radical mechanisms involving C-C bond fission. For this compound, the adamantane cage provides high thermal stability. Decomposition would likely be initiated at the substituents.

General mechanisms for the thermal decarboxylation of carboxylic acids suggest several possibilities. These include unimolecular heterolytic fission to form a carbanion or, less commonly, a carbocation, as well as unimolecular free-radical mechanisms. The specific pathway for this compound would depend on the precise conditions and the electronic effects of the phenyl and adamantyl groups on the stability of the potential intermediates.

A comprehensive computational study would be required to determine the precise pathways and energetics for the thermal degradation of this specific molecule. Such a study would model the bond dissociation energies of the various C-C, C-H, and C-O bonds to predict the initial steps of decomposition and map out the subsequent reaction pathways to identify the primary degradation products.

Applications of 3 Phenyladamantane 1 Carboxylic Acid in Academic Research

Role in Medicinal Chemistry Research and Drug Design

The unique lipophilic and geometrically defined adamantane (B196018) scaffold is frequently employed in drug design to enhance binding affinity, improve pharmacokinetic profiles, and explore new chemical space. 3-Phenyladamantane-1-carboxylic acid serves as a key starting point for these endeavors.

As a Scaffold for Developing Biologically Active Compounds

The this compound framework is a privileged scaffold in medicinal chemistry. Its inherent rigidity and lipophilicity make it an attractive core for constructing compounds that can effectively interact with biological targets. The adamantane cage can position substituents in precise three-dimensional orientations, facilitating optimal binding to enzyme active sites or cell surface receptors.

Design of Compounds Targeting Specific Biological Pathways (e.g., enzyme inhibition research)

The adamantane carboxylic acid moiety is a key structural feature in the design of various enzyme inhibitors. While research may focus on the broader class of adamantane carboxylic acids, the principles apply directly to derivatives of the 3-phenyl variant. A notable example is the development of potent inhibitors for diacylglycerol acyltransferase 1 (DGAT1), an enzyme considered a therapeutic target for obesity and diabetes.

A series of adamantane carboxylic acid derivatives have been shown to exhibit potent DGAT1 inhibitory activities. nih.gov Optimization of this series led to the discovery of compounds with excellent in vitro activity, demonstrating the utility of the adamantane core in targeting this specific enzyme. nih.govresearchgate.net The research underscores the scaffold's ability to form the basis for inhibitors that not only show high potency but also possess good druggability and safety profiles. nih.gov

| Compound Class | Target Enzyme | Therapeutic Area | Key Findings |

| Adamantane Carboxylic Acid Derivatives | Diacylglycerol acyltransferase 1 (DGAT1) | Obesity, Diabetes | Optimization led to a compound with an IC50 value of 5 nM against human and mouse DGAT1. nih.gov |

| Adamantyl-thiazole derivatives | α-amylase, α-glucosidase, Urease | Diabetes, Hyperglycemia | Synthesized compounds showed significant in vitro inhibition against these metabolic enzymes. nih.gov |

Development of Antiviral Agents and Other Bioactive Derivatives